molecular formula C16H26ClNO B1397663 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220033-63-5

4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1397663
CAS No.: 1220033-63-5
M. Wt: 283.83 g/mol
InChI Key: JXEPOJJXEVVWCJ-UHFFFAOYSA-N
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Description

4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride (CAS 1220033-63-5) is a piperidine derivative featuring a phenoxy group substituted with a sec-butyl moiety at the ortho position, linked via a methyl group to the 4-position of the piperidine ring. Its molecular formula is C₁₆H₂₆ClNO, with a molecular weight of 283.84 g/mol .

Properties

IUPAC Name

4-[(2-butan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-13(2)15-6-4-5-7-16(15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEPOJJXEVVWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-63-5
Record name Piperidine, 4-[[2-(1-methylpropyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(sec-butyl)phenol with a suitable halomethylating agent, such as chloromethyl methyl ether, under basic conditions to form 2-(sec-butyl)phenoxy)methyl chloride.

    Nucleophilic Substitution: The phenoxy intermediate is then reacted with piperidine in the presence of a base, such as sodium hydroxide, to form 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences among piperidine-based hydrochloride derivatives with phenoxy substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Phenoxy Ring Linkage to Piperidine Piperidine Position Hazard Class
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride (Target) 1220033-63-5 C₁₆H₂₆ClNO 283.84 2-(sec-Butyl) Methyl 4 Not specified
4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride 1220032-18-7 C₁₇H₂₈ClNO 297.87 4-(sec-Butyl) Ethyl 4 IRRITANT
3-{[2-(sec-Butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride 1220016-71-6 C₁₆H₂₅Cl₂NO 318.28 2-(sec-Butyl), 4-Chloro Methyl 3 IRRITANT
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride 1220029-64-0 C₁₇H₂₇BrClNO 382.77 2-Bromo, 4-(tert-Butyl) Ethyl 4 Not specified

Key Observations :

  • Molecular Weight : The target compound has the lowest molecular weight (283.84), while brominated and chlorinated analogs (e.g., ) exhibit higher values due to halogen addition.
  • Substituent Position : The sec-butyl group’s ortho position in the target compound contrasts with para-substituted analogs (e.g., ), influencing steric interactions.

Toxicological and Hazard Profiles

  • Target Compound: No specific hazard classification is provided, though delayed effects from exposure (e.g., inhalation, dermal contact) cannot be ruled out due to structural similarities to classified compounds .
  • IRRITANT Compounds : Analogs with IRRITANT classifications () indicate risks of skin/eye irritation. The presence of chlorine () may enhance toxicity through increased lipophilicity .
  • Acute Toxicity: For 4-(Diphenylmethoxy)piperidine Hydrochloride (unrelated structurally but included in evidence), acute toxicity is noted as "harmful," with delayed effects .

Structure-Activity Relationships (SAR)

  • Bromine in may confer similar properties but with greater steric bulk.
  • Substituent Position : Para-substituted sec-butyl () vs. ortho-substituted (Target) alters steric hindrance, which could impact binding to biological targets (e.g., receptors, enzymes) .
  • Piperidine Substitution : Substitution at the 3-position () vs. 4-position may affect pharmacophore alignment, altering efficacy or selectivity .

Regulatory and Environmental Considerations

  • Regulatory Compliance : The target compound lacks explicit regulatory data, but analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride reference compliance with Chinese (IECSC) and international standards (e.g., GHS) .
  • Environmental Impact: Limited ecotoxicological data are available for most compounds.

Biological Activity

4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H34ClNO. The compound features a piperidine ring substituted with a sec-butyl phenoxy group, which enhances its lipophilicity and influences its interactions within biological systems. This structural configuration is pivotal in understanding its biological activity.

Enzyme Interactions

Research indicates that this compound interacts significantly with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the biotransformation of xenobiotics. By modulating the activity of these enzymes, the compound has the potential to influence drug efficacy and safety profiles in pharmacological applications.

Cytotoxicity and Antimicrobial Activity

A study evaluating similar piperidine derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, indicating that compounds with structural similarities to this compound exhibit noteworthy antimicrobial properties. For instance, derivatives showed significant activity against M. tuberculosis, highlighting their potential in treating infectious diseases .

Case Studies

  • Cytotoxicity Assessment :
    A recent study assessed the cytotoxic effects of piperidine derivatives on HaCaT cells, revealing that compounds with similar structures could have IC50 values significantly lower than those affecting non-cancerous cells, suggesting selective toxicity towards cancer cells .
  • Enzyme Inhibition Studies :
    Inhibition studies focused on NaPi-IIb transporters indicated that compounds structurally related to this compound can effectively inhibit phosphate absorption in the gastrointestinal tract. This inhibition is relevant for conditions such as hyperphosphatemia and chronic kidney disease, showcasing the therapeutic potential of these compounds in managing metabolic disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructure FeaturesUnique Aspects
3-{[2-(sec-Butyl)phenoxy]methyl}piperidineSimilar piperidine structureDifferent solubility profiles
4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidineEthyl substitution instead of methylVariations in pharmacokinetics
4-[4-(tert-Butyl)phenoxy]piperidineLacks additional methyl groupPotentially different biological activities

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
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